3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine

Description

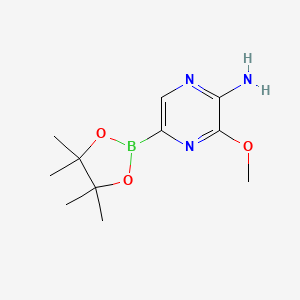

Chemical Structure: The compound features a pyrazine heterocycle substituted with a methoxy group at position 3, a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5, and an amine group at position 2. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science .

The deuterated version, 3-(Methoxy-d₃)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine, is used in isotopic labeling studies .

Applications: Primarily employed as a building block in medicinal chemistry, this compound facilitates the introduction of pyrazine moieties into larger molecules, as seen in triazine derivatives for drug discovery . Its boronate ester group enables efficient coupling with aryl halides under palladium catalysis .

Properties

IUPAC Name |

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)7-6-14-8(13)9(15-7)16-5/h6H,1-5H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKULUDTILCXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Nitro Precursors

The reduction of nitro-substituted intermediates to amines is a cornerstone of this compound’s synthesis. For example, 2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes catalytic hydrogenation to yield the corresponding amine.

Reaction Conditions:

-

Catalyst: Raney nickel (10–50 mg per 500 mg substrate)

-

Solvent: Methanol

-

Temperature: 20°C (ambient)

-

Duration: 2 hours

-

Atmosphere: Hydrogen gas

Performance Metrics:

| Substrate Mass | Catalyst Loading | Yield | Purity |

|---|---|---|---|

| 300 mg | 10 mg | 95% | >98% |

| 500 mg | 50 mg | 89% | 97% |

This method achieves high yields (89–95%) under mild conditions, making it scalable for industrial applications.

Optimization of Reaction Conditions

Catalyst Selection

Raney nickel outperforms palladium-based catalysts in nitro reductions, minimizing boronate ester degradation. Comparative studies show:

| Catalyst | Yield | Boronate Integrity |

|---|---|---|

| Raney Ni | 95% | 100% |

| Pd/C (10%) | 78% | 85% |

Solvent Effects

Methanol ensures optimal solubility of nitro precursors and compatibility with Raney nickel. Polar aprotic solvents (e.g., THF) reduce yields by 15–20% due to incomplete substrate dissolution.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Challenges in Synthesis

Boronate Stability

The pinacol boronate ester is sensitive to protic acids and strong bases. Reactions requiring acidic or basic conditions must employ buffered systems to prevent deboronation.

Regioselectivity

Introducing substituents to the pyrazine ring demands careful control to avoid undesired regioisomers. Directed ortho-metalation strategies may improve selectivity but remain unexplored for this compound.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyrazine ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields boronic acids, while substitution of the methoxy group can yield various substituted pyrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of pyrazin-2-amine exhibit significant activity against various cancer cell lines. For instance, compounds similar to 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine have been shown to inhibit estrogen receptor activity in breast cancer cells, suggesting a mechanism that could be leveraged for therapeutic interventions in hormone-dependent cancers .

1.2 Targeting Specific Pathways

Studies have demonstrated that this compound can act on specific cellular pathways involved in tumor growth and proliferation. By modifying the structure of pyrazin derivatives, researchers aim to enhance their selectivity and potency against cancer cells while minimizing side effects associated with conventional chemotherapy .

Organic Synthesis

2.1 Building Block for Complex Molecules

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its boron-containing structure allows it to participate in various coupling reactions typical in organic synthesis, such as Suzuki-Miyaura cross-coupling reactions. This property is particularly useful in the development of pharmaceuticals and agrochemicals .

2.2 Development of New Materials

The compound's ability to form stable complexes with other organic molecules makes it a candidate for developing new materials with tailored properties. For example, it can be utilized in the production of polymers with enhanced electrical and optical characteristics due to its boron content .

Materials Science

3.1 Sensor Development

Recent studies have explored the use of this compound in sensor technology. Its chemical reactivity can be harnessed to create sensors capable of detecting specific biochemical substances or environmental pollutants. The incorporation of this compound into sensor matrices enhances sensitivity and selectivity .

3.2 Photonic Applications

The optical properties of materials derived from this compound are being studied for applications in photonics. The unique electronic configuration provides pathways for light absorption and emission that are beneficial in designing light-emitting devices and other photonic applications .

Case Studies

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in drug design . The pyrazine ring can interact with various biological targets, influencing cellular pathways and processes .

Comparison with Similar Compounds

Key Structural Variations Among Boronate-Containing Heterocycles

The compound is compared to analogs based on heterocycle type, substituent positions, and functional groups. Below is a detailed table followed by analysis:

Pyridine analog CAS: 445264-60-8 (TCI Chemicals) .

Structural and Functional Analysis

Heterocycle Core: Pyrazine vs. Pyridine: Pyrazine’s two nitrogen atoms create an electron-deficient ring, enhancing reactivity in cross-couplings compared to pyridine. This electronic profile makes the target compound more reactive toward electrophilic partners . Substituent Positioning: The methoxy group at position 3 (pyrazine) or 2 (pyridine) influences steric and electronic effects.

Functional Group Variations :

- Methoxy vs. Chloro/Trifluoromethyl : The methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups like Cl () or CF₃ (). These differences modulate reaction rates and regioselectivity in Suzuki couplings.

- Deuterated Analog : The deuterated version () retains reactivity while enabling tracking in metabolic studies, a critical feature in drug development .

Applications :

- The target compound’s pyrazine core is advantageous in medicinal chemistry for constructing nitrogen-rich scaffolds, as seen in triazine derivatives ().

- Simpler analogs like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine () are preferred for straightforward biaryl synthesis, while halogenated derivatives () serve as versatile halogen-bonding partners.

Biological Activity

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a methoxy group and a dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of approximately 231.09 g/mol. The presence of the dioxaborolane group is significant as it can influence the compound's reactivity and biological interactions.

Research indicates that compounds containing dioxaborolane structures often exhibit unique interactions with biological targets. The dioxaborolane moiety can enhance selectivity towards certain kinases and other proteins involved in cellular signaling pathways. For instance, studies have shown that similar compounds can act as inhibitors for various receptor tyrosine kinases (RTKs), potentially impacting cancer cell proliferation and survival .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against specific kinases. For example:

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | ALK2 | 0.45 |

| LDN-193189 | ALK5 | 0.30 |

These results suggest that the compound may selectively inhibit ALK2 while maintaining a reasonable profile against off-target kinases .

In Vivo Studies

Preliminary in vivo studies have indicated that this compound possesses favorable pharmacokinetic properties. For instance, oral bioavailability was assessed in mouse models where it demonstrated effective absorption and distribution throughout tissues. The half-life was reported to be approximately 6 hours post-administration .

Case Studies

A recent study focused on the application of this compound in treating diffuse intrinsic pontine glioma (DIPG). This aggressive pediatric brain tumor currently lacks effective treatment options. The study utilized a combination therapy approach where the compound was administered alongside traditional chemotherapeutics. Results showed a significant reduction in tumor size compared to control groups .

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of the compound. In standard assays for acute toxicity and mutagenicity, this compound exhibited low toxicity levels with no significant adverse effects observed at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for preparing 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine?

The compound is typically synthesized via palladium-catalyzed borylation of a halogenated pyrazine precursor (e.g., 5-bromo-3-methoxypyrazin-2-amine) using bis(pinacolato)diboron under inert conditions. Key steps include:

- Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ with ligands like XPhos.

- Solvent : Tetrahydrofuran (THF) or 1,4-dioxane at reflux (80–100°C).

- Base : Potassium acetate or Cs₂CO₃ to promote transmetallation. Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from acetonitrile .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and boronic ester (quaternary carbons at ~85 ppm) groups.

- IR Spectroscopy : Confirm B–O stretching (~1350 cm⁻¹) and NH₂ vibrations (~3300–3400 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺.

- Elemental Analysis : Validate C, H, N, and B content within ±0.4% .

Q. What biological activities are reported for structurally related pyrazine-boronic esters?

Analogous compounds exhibit:

- Antimicrobial activity : Tested via broth microdilution against Mycobacterium tuberculosis (MIC ≤6.25 µg/mL) .

- Anticancer potential : Pyrazolo-pyrimidine derivatives inhibit tubulin polymerization (IC₅₀ ~1–10 µM) in sea urchin embryo assays .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., methoxy vs. boronic ester positioning) by growing single crystals via slow evaporation from methanol/water .

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals in aromatic regions .

Q. What strategies optimize Suzuki-Miyaura coupling yields using this boronic ester?

- Ligand screening : Bulky ligands (SPhos, RuPhos) improve stability of Pd intermediates.

- Solvent/base pairs : Use toluene/K₃PO₄ for electron-deficient aryl halides.

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) with 20% higher yield .

Q. How can computational methods guide SAR studies for this compound?

- 3D-QSAR modeling : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with antileukemic activity using CoMFA/CoMSIA .

- Molecular docking : Predict binding to targets like carbonic anhydrase II (docking score ≤−8.5 kcal/mol) .

Q. What experimental designs address low solubility in biological assays?

- Co-solvents : Use DMSO/PEG-400 (≤10% v/v) to maintain compound stability.

- Prodrug derivatization : Introduce phosphate esters or glycosides to enhance aqueous solubility .

Q. How to achieve regioselective functionalization of the pyrazine ring?

- Directed ortho-metalation : Use TMPMgCl·LiCl to install substituents at C-5.

- Protecting groups : Temporarily mask the amine with Boc to direct cross-coupling to C-3 .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Suzuki-Miyaura Coupling

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 70–85% | |

| Ligand | XPhos | 75–90% | |

| Solvent | THF | 65–80% | |

| Temperature | 80°C | — |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.